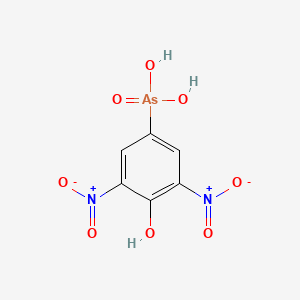
(4-Hydroxy-3,5-dinitrophenyl)arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxy-3,5-dinitrophenyl)arsonic acid is an organoarsenic compound characterized by the presence of both hydroxyl and nitro functional groups attached to a phenyl ring, along with an arsonic acid moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3,5-dinitrophenyl)arsonic acid typically involves the nitration of phenolic compounds followed by the introduction of the arsonic acid group. One common method includes the nitration of 4-hydroxyphenyl compounds using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions. The resulting dinitrophenol is then reacted with arsenic acid under controlled conditions to form the arsonic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
(4-Hydroxy-3,5-dinitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The arsonic acid group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron filings in acidic medium are used.
Substitution: Nucleophiles like amines or thiols can react with the arsonic acid group under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted arsonic acid derivatives.
科学的研究の応用
(4-Hydroxy-3,5-dinitrophenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Medicine: Investigated for its antimicrobial properties and potential use in treating certain infections.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of (4-Hydroxy-3,5-dinitrophenyl)arsonic acid involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. The nitro groups can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
Arsanilic acid: Another organoarsenic compound with similar applications but differing in the presence of an amino group instead of nitro groups.
Uniqueness
This compound is unique due to its combination of hydroxyl, nitro, and arsonic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
6269-50-7 |
|---|---|
分子式 |
C6H5AsN2O8 |
分子量 |
308.03 g/mol |
IUPAC名 |
(4-hydroxy-3,5-dinitrophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsN2O8/c10-6-4(8(14)15)1-3(7(11,12)13)2-5(6)9(16)17/h1-2,10H,(H2,11,12,13) |
InChIキー |
IFAPBXRZIGBLFQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


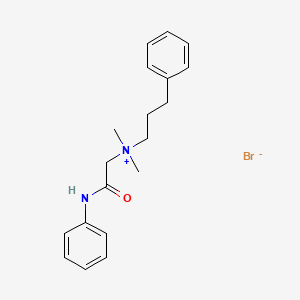
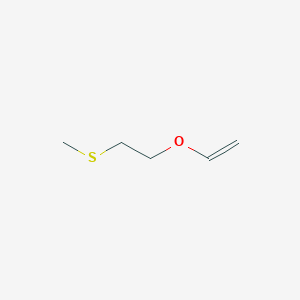
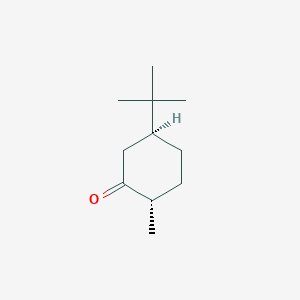
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
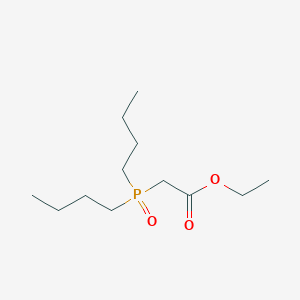
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
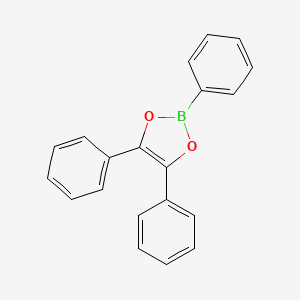

![Didecyl 2-[(4-methylphenyl)methyl]butanedioate](/img/structure/B14737305.png)
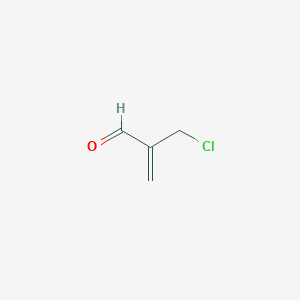
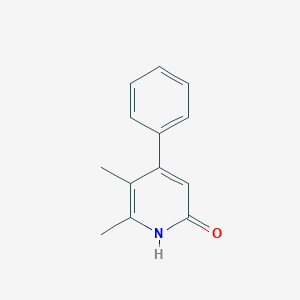
![(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol](/img/structure/B14737314.png)
![3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione](/img/structure/B14737316.png)
![1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene](/img/structure/B14737318.png)
